molecular formula C7H6Br2 B1293573 3,4-Dibromotoluene CAS No. 60956-23-2

3,4-Dibromotoluene

Cat. No. B1293573
CAS No.: 60956-23-2
M. Wt: 249.93 g/mol
InChI Key: LDCPXNOCWDGYIU-UHFFFAOYSA-N
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Patent
US06630577B2

Procedure details

A saturated aqueous solution of potassium permanganate (61.3 g, 388 mmol) was added in portions to a well stirred solution of 3,4-dibromotoluene (40.4 g, 162 mmol) in acetic acid (700 mL) while maintaining the temperature between 70 and 80° C. After addition, the suspension was stirred for an additional 4 hours at 80° C. The solution was concentrated on a rotary evaporator, the residue treated with 5 N NaOH (700 mL) and heated under reflux for 2 hours. The MnO2 cake was filtered from solution and washed thoroughly with hot water. The filtrate was extracted with hexane (2×100 mL) and acidified with concentrated HCl pH 2. Collected white precipitate by filtration. Washed precipitate with water and dried under high vacuum. Obtained 16.59 gram (37% yield) of 3,4-dibromobenzoic acid. 1H NMR (300 MHz, DMSO-d6): δ13.47 (singlet, 1H), 8.14 (singlet, 1H), 7.88 (doublet, J=8.1 Hz, 1H), 7.99 (doublet, J=8.1 Hz, 1H). 13C NMR (300 MHz, DMSO-d6): δ165.72, 134.42, 134.18, 132.07, 129.96, 129.32, 124.40.
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].[Br:7][C:8]1[CH:9]=C(C)[CH:11]=[CH:12][C:13]=1[Br:14].[C:16]([OH:19])(=[O:18])[CH3:17]>>[Br:7][C:8]1[CH:9]=[C:17]([CH:11]=[CH:12][C:13]=1[Br:14])[C:16]([OH:19])=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
61.3 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Two
Name
Quantity
40.4 g
Type
reactant
Smiles
BrC=1C=C(C=CC1Br)C
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred for an additional 4 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 70 and 80° C
ADDITION
Type
ADDITION
Details
After addition
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
the residue treated with 5 N NaOH (700 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The MnO2 cake was filtered from solution
WASH
Type
WASH
Details
washed thoroughly with hot water
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with hexane (2×100 mL)
CUSTOM
Type
CUSTOM
Details
Collected white precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
Washed precipitate with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1Br
Measurements
Type Value Analysis
AMOUNT: MASS 16.59 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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